Cas no 1000341-69-4 (3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core structure. Its key advantages include high reactivity due to the presence of two bromine substituents, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The electron-rich pyrrolopyridine scaffold offers potential applications in pharmaceuticals and materials science, serving as a building block for bioactive molecules or optoelectronic materials. The compound’s well-defined bromination pattern ensures regioselective functionalization, enabling precise structural modifications. Its stability under standard conditions further enhances its utility in multistep synthetic routes.
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine structure
1000341-69-4 structure
Product Name:3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
CAS No:1000341-69-4
MF:C7H4Br2N2
MW:275.928059577942
MDL:MFCD09749985
CID:840597
PubChem ID:24729429
Update Time:2025-11-06

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
    • 3,6-Dibromo-5-azaindole
    • AK140982
    • FCH1393026
    • AX8281190
    • 1H-Pyrrolo[3,2-c]pyridine, 3,6-dibromo-
    • AKOS022172982
    • AS-63949
    • 1000341-69-4
    • DTXSID70646772
    • DB-203998
    • C71007
    • CS-0112705
    • MDL: MFCD09749985
    • Inchi: 1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
    • InChI Key: QVELAICZDMCCGN-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C=C(N=CC=21)Br

Computed Properties

  • Exact Mass: 275.87207g/mol
  • Monoisotopic Mass: 273.87412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.7

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Pricemore >>

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3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Related Literature

Additional information on 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Recent Advances in the Study of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-69-4) in Chemical Biology and Pharmaceutical Research

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-69-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrrolopyridine core and bromine substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.

One of the most notable advancements in the study of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is its role as a building block for the synthesis of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have successfully utilized this compound to develop potent and selective inhibitors targeting specific kinases, such as JAK2 and EGFR. These inhibitors have shown promising results in preclinical studies, demonstrating efficacy in reducing tumor growth and inflammation.

In addition to its applications in kinase inhibitor development, 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine has also been explored as a scaffold for the design of fluorescent probes. These probes are valuable tools for studying biological processes at the molecular level, enabling researchers to visualize and track the activity of specific enzymes or proteins in real time. Recent work has demonstrated the utility of these probes in high-throughput screening assays, facilitating the identification of new drug candidates.

The synthetic versatility of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine has been further highlighted by its use in the construction of complex heterocyclic systems. Researchers have developed efficient synthetic routes to functionalize this compound, enabling the introduction of diverse substituents that modulate its biological activity. These modifications have led to the discovery of compounds with improved pharmacokinetic properties and reduced toxicity, paving the way for their potential use in clinical settings.

Despite these advancements, challenges remain in the optimization of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine-based compounds for therapeutic use. Issues such as off-target effects and metabolic stability need to be addressed to ensure their safety and efficacy in humans. Ongoing research is focused on refining the structural features of these compounds to enhance their selectivity and bioavailability. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.

In conclusion, 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-69-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibitor development, fluorescent probe design, and heterocyclic chemistry underscore its versatility and potential impact on drug discovery. Continued research and optimization efforts are expected to yield new therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in oncology and beyond.

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